molecular formula C11H8ClNO2 B13185077 8-Chloro-5-methylquinoline-4-carboxylic acid

8-Chloro-5-methylquinoline-4-carboxylic acid

Cat. No.: B13185077
M. Wt: 221.64 g/mol
InChI Key: YENNSRULKRHIRQ-UHFFFAOYSA-N
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Description

8-Chloro-5-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a chlorine atom at the 8th position, a methyl group at the 5th position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

8-Chloro-5-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-5-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-5-methylquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the chlorine atom and the methyl group on the quinoline ring can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

8-Chloro-5-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8ClNO2\text{C}_{10}\text{H}_{8}\text{Cl}\text{N}\text{O}_2

This structure features a chloro group at the 8-position and a carboxylic acid at the 4-position, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit potent antimicrobial effects against various bacterial strains. A study highlighted that substituted quinoline-4-carboxylic acids demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.0625 mg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.0625
Klebsiella pneumoniae0.125
Pseudomonas aeruginosa0.250

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For instance, compounds featuring the quinoline nucleus have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study: Anticancer Efficacy

A specific study reported that a derivative of this compound displayed significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 28.36 µM . This suggests that modifications to the quinoline structure can enhance its anticancer properties.

Antiviral Activity

Recent investigations have also pointed to the antiviral capabilities of quinoline derivatives. For example, studies have indicated that certain compounds within this class can inhibit viral replication in vitro. The antiviral activity is often correlated with increased lipophilicity and electron-withdrawing substituents on the aromatic ring .

Table 2: Antiviral Activity Findings

CompoundVirus TypeInhibition (%)Cytotoxicity (%)
This compoundInfluenza H5N191.22.4
SARS-CoV-2TBDTBD

The mechanism by which this compound exerts its biological effects is multifaceted:

  • DNA Gyrase Inhibition : Some studies have shown that quinoline derivatives can inhibit bacterial DNA gyrase, an enzyme critical for DNA replication .
  • Chelation Activity : The carboxylic acid group may facilitate metal ion chelation, which is essential for disrupting enzyme functions in pathogens .
  • Morphological Changes : Quinoline derivatives can induce significant morphological changes in microbial cells, affecting their growth and viability .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

8-chloro-5-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-8(12)10-9(6)7(11(14)15)4-5-13-10/h2-5H,1H3,(H,14,15)

InChI Key

YENNSRULKRHIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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